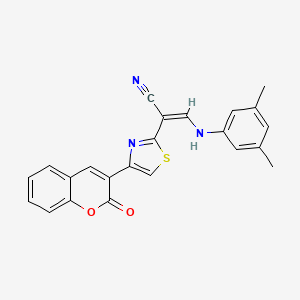

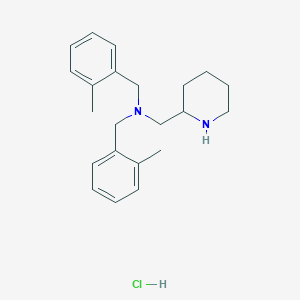

![molecular formula C20H20N2O4 B2676533 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 896141-21-2](/img/structure/B2676533.png)

1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a chemical compound with the CAS Number: 896141-21-2 . It has a molecular weight of 352.39 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20N2O4/c23-12-19-11-21 (15-25-13-17-7-3-1-4-8-17)20 (24)22 (19)16-26-14-18-9-5-2-6-10-18/h1-12H,13-16H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is 352.39 .Scientific Research Applications

Synthesis and Structural Characterization

Imidazoles in Nonenzymatic Browning Reactions : 1,3-Bis(carboxymethyl)imidazole, a structurally similar compound, has been identified in model reaction mixtures involving amino acids and α-dicarbonyl compounds, elucidating new types of N-containing heterocyclic compounds originating in such systems (Veĺišek et al., 1989).

Formation of Complexes in Coordination Chemistry : Research shows the formation of novel complexes with a variety of structures, including 1D, 2D, and 3D metal–organic frameworks, using biphenyl-3,3′,4,4′-tetracarboxylic acid and flexible bis(imidazole) ligands (Sun et al., 2010).

Synthesis of Cadmium(II) MOFs : Novel 2D cadmium(II) coordination polymers have been synthesized using flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, contributing to the development of new materials (Li et al., 2012).

Chemical Reactions and Mechanisms

Mechanosynthesis Using Imidazole-Based Acid-Scavenger : The bis-imidazole compound acts as an efficient promoter in the mechanosynthesis of N-methyl imines, showcasing a combination of synthetic virtues with ecological benefits (Khaligh et al., 2019).

Synthesis of Antioxidants : New series of compounds, including 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))Diphenol, have been synthesized, displaying significant antioxidant capacity (Raied et al., 2022).

Formation of Sodium and Ytterbium Complexes : New imidazolidine-bridged bis(phenolato) ligands have been synthesized, enabling the formation of sodium and ytterbium complexes with diverse applications in coordination chemistry (Xu et al., 2007).

Applications in Material Science

Structural Diversity in Coordination Polymers : Transition-metal coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands demonstrate structural variability and potential applications in material science (Hao et al., 2014).

Catalytic Properties in Organic Synthesis : Ruthenium complexes based on bis(imidazole) ligands have been used for the catalytic oxidation of methanol to aldehydes, showcasing their potential in organic synthesis (Liu et al., 2017).

properties

IUPAC Name |

2-oxo-1,3-bis(phenylmethoxymethyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-12-19-11-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZJXJSELROYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(N(C2=O)COCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

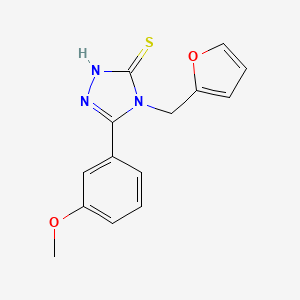

![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)

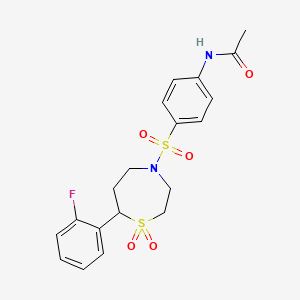

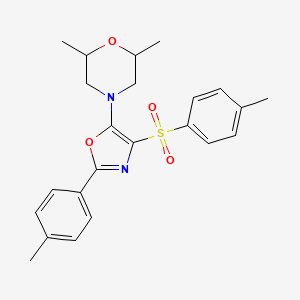

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)

![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)

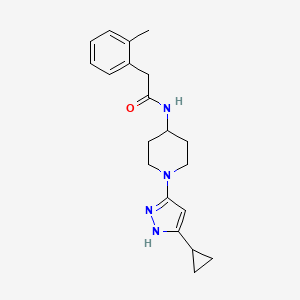

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)